molecular formula C7H5BrFNO B127740 4-Bromo-2-fluorobenzamide CAS No. 292621-45-5

4-Bromo-2-fluorobenzamide

Cat. No. B127740
M. Wt: 218.02 g/mol
InChI Key: MJDRFCPNHLHNON-UHFFFAOYSA-N
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Patent
US08716483B2

Procedure details

At 0° C., 1,1′-carbonyldiimidazole (8.8 g, 54.3 mmol) was added in portions to a stirred mixture of 4-bromo-2-fluorobenzoic acid (6 g, 27.3 mmol) in dichloromethane (100 ml). After 20 minutes, a clear solution was obtained. Ammonium hydroxide (28%, 30 ml) was added and the mixture was stirred overnight. Aqueous layer was isolated, extracted with dichloromethane twice. Combined organic extracts were washed with water, 1 N HCl twice, water, brine and dried (MgSO4). Solvent was removed under vacuum, and the solid was washed with hexane to afford 4-bromo-2-fluoro-benzamide 2BL (5.56 g).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1C=CN=C1)([N:3]1C=CN=C1)=O.[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18](O)=[O:19])=[C:16]([F:23])[CH:15]=1.[OH-].[NH4+]>ClCCl>[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([NH2:3])=[O:19])=[C:16]([F:23])[CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
CUSTOM
Type
CUSTOM
Details
Aqueous layer was isolated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane twice
WASH
Type
WASH
Details
Combined organic extracts were washed with water, 1 N HCl twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, brine and dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum
WASH
Type
WASH
Details
the solid was washed with hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.